molecular formula C14H13ClN2O6S2 B2703882 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid CAS No. 794573-84-5

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid

Cat. No.: B2703882
CAS No.: 794573-84-5
M. Wt: 404.84
InChI Key: VFBBWVHYYRJPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid is an organic compound with the molecular formula C14H12ClNO6S2. It is known for its role as a metabolite of tripamide, a novel antihypertensive agent. This compound is also found as an impurity in clopamide tablets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its role as a metabolite of antihypertensive agents and its potential pharmacological properties.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-sulfamoylbenzoic acid
  • 3-(Aminosulfonyl)-4-chlorobenzoic acid
  • 4-Chloro-5-sulfamoylbenzoic acid

Uniqueness

4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid is unique due to its dual sulfonamide groups and its role as a metabolite of tripamide. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .

Properties

IUPAC Name

4-chloro-3-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O6S2/c15-12-6-3-10(14(18)19)7-13(12)25(22,23)17-8-9-1-4-11(5-2-9)24(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBBWVHYYRJPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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